(+)-Nortrachelogenin

Vue d'ensemble

Description

Le Wikstromol est un composé lignane isolé de l’espèce végétale Wikstroemia indica. Il a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier dans le traitement du cancer du sein triple négatif. Le composé est connu pour sa capacité à induire l’apoptose et à supprimer la migration des cellules cancéreuses en inhibant la voie phosphatidylinositol 3-kinase (PI3K)/Akt .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Wikstromol peut être synthétisé par extraction de l’écorce de la plante Wikstroemia indica. Le processus d’extraction implique généralement l’utilisation de solvants organiques tels que le méthanol ou l’éthanol pour isoler les composés lignanes actifs. L’extrait brut est ensuite soumis à des techniques chromatographiques pour purifier le wikstromol .

Méthodes de production industrielle : La production industrielle de wikstromol implique une extraction à grande échelle à partir de Wikstroemia indica en utilisant des solvants organiques similaires. Le processus est optimisé pour maximiser le rendement et la pureté, impliquant souvent plusieurs étapes d’extraction et de purification. Des techniques chromatographiques avancées, telles que la chromatographie liquide haute performance, sont utilisées pour garantir l’isolement du wikstromol de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Wikstromol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder le wikstromol.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réduire le wikstromol.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines pour remplacer des groupes fonctionnels spécifiques sur la molécule de wikstromol.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du wikstromol, qui peuvent présenter une activité biologique accrue ou des propriétés pharmacocinétiques améliorées .

4. Applications de la recherche scientifique

Le Wikstromol a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Le Wikstromol est utilisé comme composé modèle pour étudier la biosynthèse et la stéréochimie des lignanes.

Biologie : En recherche biologique, le wikstromol est étudié pour ses effets sur les voies de signalisation cellulaire, en particulier la voie PI3K/Akt.

Médecine : Le Wikstromol s’est avéré prometteur comme agent thérapeutique potentiel pour le traitement du cancer du sein triple négatif.

Industrie : Dans le secteur industriel, le wikstromol est étudié pour son utilisation potentielle dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

Applications De Recherche Scientifique

Wikstromol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Wikstromol is used as a model compound for studying lignan biosynthesis and stereochemistry.

Biology: In biological research, wikstromol is studied for its effects on cell signaling pathways, particularly the PI3K/Akt pathway.

Medicine: Wikstromol has shown promise as a potential therapeutic agent for the treatment of triple-negative breast cancer.

Industry: In the industrial sector, wikstromol is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Le Wikstromol exerce ses effets principalement par l’inhibition de la voie PI3K/Akt. Cette voie est essentielle à la croissance, à la prolifération et à la survie cellulaires. En inhibant PI3K et Akt, le wikstromol induit l’apoptose dans les cellules cancéreuses et supprime leur migration. Le composé active la caspase-3, régresse la Bcl-2 et augmente la Bax, la PARP clivée et la p53 phosphorylée, ce qui entraîne la mort cellulaire programmée .

Composés similaires :

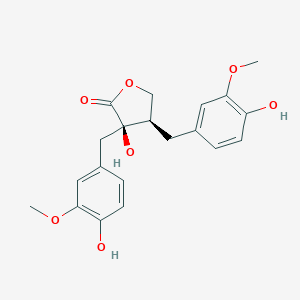

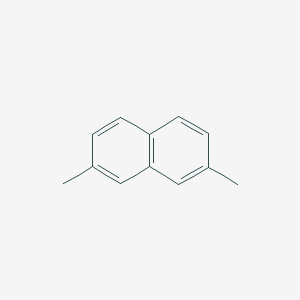

Nortrachelogenine : Un lignane présentant des caractéristiques structurales et des activités biologiques similaires.

Matairesinol : Un autre lignane aux effets anticancéreux comparables.

Unicité du Wikstromol : Le Wikstromol se distingue par sa puissante capacité à induire l’apoptose et à supprimer la migration des cellules cancéreuses à des concentrations relativement faibles. Son inhibition spécifique de la voie PI3K/Akt en fait un composé unique et précieux pour la recherche sur le cancer et le développement thérapeutique potentiel .

Comparaison Avec Des Composés Similaires

Nortrachelogenin: A lignan with similar structural features and biological activities.

Matairesinol: Another lignan with comparable anti-cancer effects.

Uniqueness of Wikstromol: Wikstromol stands out due to its potent ability to induce apoptosis and suppress cancer cell migration at relatively low concentrations. Its specific inhibition of the PI3K/Akt pathway makes it a unique and valuable compound for cancer research and potential therapeutic development .

Propriétés

IUPAC Name |

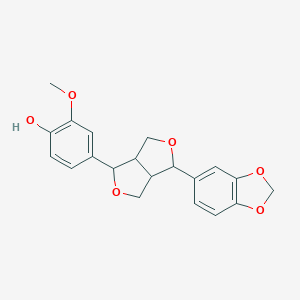

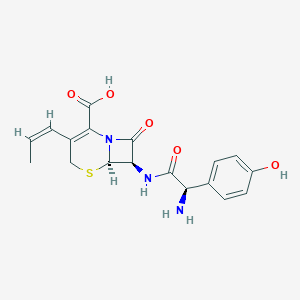

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61521-74-2 | |

| Record name | (+)-Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wikstromol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIKSTROMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-Nortrachelogenin in exhibiting anti-inflammatory effects?

A1: this compound has been shown to reduce inflammation in a carrageenan-induced paw edema mouse model. In vitro studies using murine J774 macrophages revealed that this compound inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) []. Notably, it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression without affecting cyclooxygenase-2 (COX-2) levels.

Q2: How does this compound affect inducible nitric oxide synthase (iNOS) expression?

A2: Research suggests that this compound inhibits iNOS protein expression without significantly impacting its mRNA levels []. This suggests a post-transcriptional mechanism, further supported by the observation that the proteasome inhibitor lactacystin can reverse this compound's effect on iNOS expression.

Q3: Can this compound influence macrophage polarization?

A3: Yes, this compound has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13 []. This effect was observed in both murine J774 and human THP-1 macrophages.

Q4: What is the impact of this compound on fibrosis?

A4: Studies suggest that this compound can ameliorate bleomycin-induced dermal fibrosis in mice []. This effect is linked to its ability to suppress M2 macrophage activation, a process known to contribute to fibrosis development.

Q5: Does this compound impact Akt signaling?

A5: this compound demonstrates an ability to downregulate Akt activity, a key survival pathway in cancer cells []. This downregulation of Akt contributes to the sensitization of prostate cancer cells to TRAIL-induced apoptosis.

Q6: How does this compound interact with receptor tyrosine kinases (RTKs)?

A6: Research suggests that this compound acts as a broad-spectrum inhibitor of RTK activity []. This inhibition likely contributes to its anticancer effects by disrupting various growth factor-mediated signaling cascades.

Q7: What is the significance of the γ-butyrolactone ring in this compound's activity?

A7: Studies indicate that the γ-butyrolactone ring is essential for the TRAIL-sensitizing activity of this compound and related lignans []. This structural feature likely plays a crucial role in the compound's interaction with its biological targets.

Q8: Does this compound affect the mitochondrial apoptosis pathway?

A8: this compound has been observed to increase TRAIL-induced Bid cleavage []. Bid is a pro-apoptotic protein that amplifies apoptotic signaling through the mitochondrial pathway, indicating this compound's ability to engage this pathway.

Q9: Does this compound have antifungal activity?

A9: Yes, (-)-nortrachelogenin, an enantiomer of this compound, has shown antifungal activity against Candida albicans by inducing apoptosis. It increases reactive oxygen species (ROS), intracellular and extracellular trehalose concentrations, and disrupts the cytoplasmic membrane [].

Q10: What is the molecular formula and weight of this compound?

A10: this compound has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol.

Q11: What spectroscopic data are available for characterizing this compound?

A11: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS. These analyses have been instrumental in confirming its structure and identifying key functional groups [, , , , , , , , , ].

Q12: Which plant species are known to contain this compound?

A12: this compound has been isolated from various plant species, including Wikstroemia indica [, , , ], Diplomorpha canescens [], Daphne giraldii [], Passerina vulgaris [, ], Patrinia scabra [, ], Wikstroemia chamaedaphne [], Pinus sylvestris [, , ], Carissa edulis [], Trachelospermum asiaticum [, ], Trachelosperomum jasminoides [], Cedrus deodara [], Pinus pinaster [], Abies alba [], Picea abies [, , ], and Pseudotsuga menziesii [].

Q13: What is a significant source of this compound in softwood trees?

A13: Knotwood, the base of branches within tree stems, is a significant source of this compound and other lignans in softwood species like spruce, pine, and fir [, , ].

Q14: How does the location within a tree affect the concentration of this compound?

A14: Studies on Pinus sylvestris have shown that the concentration of this compound is higher in knots located at the base of the living crown compared to those at the top [, ]. Similarly, within a knot, this compound concentrations tend to be higher towards the pith and decrease towards the outer branch [].

Q15: What are the potential applications of this compound based on current research?

A15: Based on its observed biological activities, this compound holds potential for applications in several areas, including:

- Anti-inflammatory agent: Its ability to suppress inflammatory mediators suggests potential for treating inflammatory conditions [].

- Antifibrotic agent: Its efficacy in reducing bleomycin-induced fibrosis highlights its potential for treating fibrotic diseases [].

- Anticancer agent: Its ability to sensitize cancer cells to TRAIL-induced apoptosis and inhibit RTK signaling pathways makes it a potential candidate for anticancer drug development [].

- Antifungal agent: The antifungal activity of (-)-nortrachelogenin against Candida albicans indicates potential for developing new antifungal treatments [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)